4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole
Overview
Description
4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group, which are attached to a benzothiadiazole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the cyclization of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions to form the benzothiadiazole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction with 2-methoxyphenylpiperazine. The final step involves the sulfonylation of the piperazine nitrogen with a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency of the process by allowing precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activity and protein interactions.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. In the context of its potential therapeutic applications, the compound acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where a deficiency in acetylcholine is observed.
Comparison with Similar Compounds
Similar Compounds
Para-methoxyphenylpiperazine: A piperazine derivative with stimulant effects.
Sildenafil impurity A: Contains a piperazine ring and is used as a reference standard in pharmaceutical analysis.
3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(2-thienyl)-1,3,4-oxadiazole-2(3H)-thione: A compound with a similar piperazine structure.
Uniqueness
4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole is unique due to its combination of a benzothiadiazole core with a methoxyphenyl-substituted piperazine ring and a sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-13-7-8-14-17(20-26-19-14)18(13)27(23,24)22-11-9-21(10-12-22)15-5-3-4-6-16(15)25-2/h3-8H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXFGQOCFDVAPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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